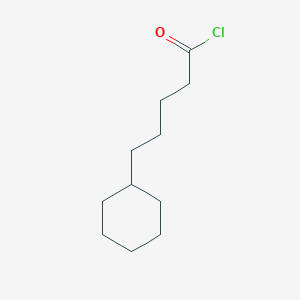

5-Cyclohexylpentanoyl chloride

Description

5-Cyclohexylpentanoyl chloride is an acyl chloride derivative characterized by a pentanoyl backbone (five-carbon chain) with a cyclohexyl substituent at the terminal (5th) carbon. Its molecular formula is C₁₁H₁₉ClO, and it features a reactive carbonyl chloride group (-COCl) that enables it to act as a versatile intermediate in organic synthesis. The cyclohexyl group confers significant steric bulk and lipophilicity, distinguishing it from simpler aliphatic or halogen-substituted acyl chlorides.

Properties

Molecular Formula |

C11H19ClO |

|---|---|

Molecular Weight |

202.72 g/mol |

IUPAC Name |

5-cyclohexylpentanoyl chloride |

InChI |

InChI=1S/C11H19ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

KGAZHHPYIJCKFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

- 5-Cyclohexylpentanoyl Chloride: Acyl chloride with a cyclohexyl group at the 5th carbon of a pentanoyl chain.

- 5-Chlorovaleryl Chloride (5-Chloropentanoyl Chloride): Features a chlorine atom at the 5th carbon instead of a cyclohexyl group (Molecular formula: C₅H₈Cl₂O) .

- Cyclopentanecarbonyl Chloride : Cyclopentane ring directly attached to the carbonyl chloride group (Molecular formula: C₆H₉ClO ) .

Physical and Chemical Properties

Key Observations :

- Reactivity: The chlorine in 5-chlorovaleryl chloride withdraws electron density, making its carbonyl group more electrophilic and reactive toward nucleophiles (e.g., amines, alcohols) compared to 5-cyclohexylpentanoyl chloride, where the cyclohexyl group is electron-donating via sigma bonds .

- Solubility : The cyclohexyl group’s hydrophobicity likely reduces aqueous solubility relative to 5-chlorovaleryl chloride, which may dissolve better in polar aprotic solvents.

- Steric Effects: Cyclopentanecarbonyl chloride’s compact cyclic structure imposes greater steric hindrance around the carbonyl than the linear pentanoyl chain of 5-cyclohexylpentanoyl chloride .

Stability and Handling

All three compounds are moisture-sensitive due to the reactive -COCl group. However, 5-cyclohexylpentanoyl chloride’s bulky substituent may slow hydrolysis compared to 5-chlorovaleryl chloride. Cyclopentanecarbonyl chloride’s rigid structure could enhance crystalline stability, reducing volatility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclohexylpentanoyl chloride, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves reacting 5-cyclohexylpentanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include refluxing in dry dichloromethane (DCM) at 40–50°C for 4–6 hours, followed by solvent removal under reduced pressure. Reaction efficiency is validated by monitoring the disappearance of the carboxylic acid peak (~1700 cm⁻¹) via FT-IR and quantifying yield through gravimetric analysis. Purity is confirmed using ¹H NMR (CDCl₃, 400 MHz) to ensure absence of residual starting material .

Q. Which spectroscopic techniques are essential for characterizing 5-cyclohexylpentanoyl chloride, and how should data be interpreted?

- Methodological Answer : Core techniques include:

- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts to predicted values (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, acyl chloride carbonyl at δ ~170 ppm).

- FT-IR : Confirm acyl chloride formation via C=O stretch at ~1800 cm⁻¹ and absence of -OH bands.

- Mass Spectrometry (EI-MS) : Validate molecular ion [M⁺] at m/z 214.1 (C₁₁H₁₇ClO). Cross-reference data with computational tools like ACD/Labs or ChemDraw .

Q. What precautions are critical for handling 5-cyclohexylpentanoyl chloride in laboratory settings?

- Methodological Answer : Conduct reactions in a fume hood using anhydrous solvents and moisture-free glassware. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Quench excess reagent with ice-cold sodium bicarbonate. Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields of 5-cyclohexylpentanoyl chloride be optimized when scaling from milligram to gram quantities?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of acid to SOCl₂) and use high-purity reactants. Employ slow addition of SOCl₂ to avoid exothermic side reactions. Monitor reaction progress via in-situ FT-IR or GC-MS. For purification, use fractional distillation under reduced pressure (boiling point ~120°C at 15 mmHg) .

Q. What strategies resolve contradictory NMR assignments arising from conformational flexibility in 5-cyclohexylpentanoyl chloride?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Use 2D techniques (COSY, NOESY) to correlate proton environments. Compare experimental data with Density Functional Theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software). Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) should be analyzed to identify solvent-induced conformational changes .

Q. How can computational modeling predict the reactivity of 5-cyclohexylpentanoyl chloride in nucleophilic acyl substitution reactions?

- Methodological Answer : Use molecular dynamics (MD) simulations to model transition states and calculate activation energies. Compare Frontier Molecular Orbitals (FMOs) to identify electrophilic sites. Validate predictions experimentally by reacting with amines (e.g., benzylamine) and measuring kinetics via UV-Vis or ¹H NMR .

Q. What experimental designs mitigate hydrolysis during long-term storage of 5-cyclohexylpentanoyl chloride?

- Methodological Answer : Store in flame-sealed ampoules under inert gas. Add molecular sieves (3Å) to absorb moisture. Periodically test purity via titration (e.g., with aqueous AgNO₃ to detect free Cl⁻) or Karl Fischer titration for trace water quantification .

Data Analysis and Interpretation

Table 1 : Representative ¹H NMR Data for 5-Cyclohexylpentanoyl Chloride (CDCl₃, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl (axial H) | 1.2–1.5 | Multiplet | 10H |

| Acyl chloride (-COCl) | 2.8–3.0 | Triplet | 2H |

| Methylene chain (-CH₂-) | 1.6–1.8 | Quintet | 4H |

Note: Assignments should be cross-validated with DEPT-135 and HSQC experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.